1-(4-Aminophenyl)-3-piperidinemethanol
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Overview
Description
1-(4-Aminophenyl)-3-piperidinemethanol is a chemical compound with the molecular formula C12H18N2O. It is known for its unique structure, which includes a piperidine ring and an aminophenyl group.
Synthetic Routes and Reaction Conditions:
Reduction of Piperidinemethanol and p-Nitroaniline: One common method involves the reduction of piperidinemethanol with p-nitroaniline.
Reaction of 3-Hydroxybiphenylamine and 2-Bromoethanol: Another method involves the reaction of 3-hydroxybiphenylamine with 2-bromoethanol, followed by decarboxylation and reduction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the reagents used
Mechanism of Action
Target of Action
cruzi . Another study showed that urea derivatives from 4-aminophenyl-3-morpholinone were docked against the DNA gyrase enzyme .
Mode of Action
For instance, molecular docking and dynamics simulations suggest that a synthetic derivative of aminochalcone acts on the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
cruzi .
Pharmacokinetics
A study on a similar compound, a synthetic derivative of aminochalcone, suggests that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
For instance, a synthetic derivative of aminochalcone showed effectiveness against Trypomastigotes, as evidenced by in vitro tests .
Scientific Research Applications
1-(4-Aminophenyl)-3-piperidinemethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Piperidinemethanol, 1-(4-nitrophenyl)-
- 3-Piperidinemethanol, 1-(4-methylphenyl)-
- 3-Piperidinemethanol, 1-(4-chlorophenyl)-
Comparison: 1-(4-Aminophenyl)-3-piperidinemethanol is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. Compared to its nitro, methyl, and chloro analogs, the amino group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications .
Properties
IUPAC Name |
[1-(4-aminophenyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGVLDQXMSGLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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